molecular formula C18H14O4 B11839144 3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 90102-12-8

3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B11839144
CAS No.: 90102-12-8
M. Wt: 294.3 g/mol
InChI Key: XYEIGFOEHNMJFI-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-2-(o-tolyl)-4H-chromene-8-carboxylic acid is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxylic acid group at the 8th position, a methyl group at the 3rd position, and an o-tolyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-2-(o-tolyl)-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from o-tolyl-substituted benzaldehyde and a suitable β-keto ester, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-2-(o-tolyl)-4H-chromene-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-4-oxo-2-(o-tolyl)-4H-chromene-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-2-(o-tolyl)-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-4-one: A simpler chromene derivative without the carboxylic acid group.

    2-(o-tolyl)-4H-chromene-4-one: Similar structure but lacks the carboxylic acid group at the 8th position.

    3-Methyl-4H-chromene-4-one: Lacks the o-tolyl group and the carboxylic acid group.

Uniqueness

3-Methyl-4-oxo-2-(o-tolyl)-4H-chromene-8-carboxylic acid is unique due to the presence of both the carboxylic acid group and the o-tolyl group, which confer distinct chemical and biological properties

Properties

CAS No.

90102-12-8

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3-methyl-2-(2-methylphenyl)-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C18H14O4/c1-10-6-3-4-7-12(10)16-11(2)15(19)13-8-5-9-14(18(20)21)17(13)22-16/h3-9H,1-2H3,(H,20,21)

InChI Key

XYEIGFOEHNMJFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C

Origin of Product

United States

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